molecular formula C13H13N B1619211 N-Methyl-4-biphenylamine CAS No. 3365-81-9

N-Methyl-4-biphenylamine

Cat. No. B1619211
CAS RN: 3365-81-9
M. Wt: 183.25 g/mol
InChI Key: UUYJYDILAMMXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-biphenylamine is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has been studied for its properties .


Synthesis Analysis

The synthesis of N-Methyl-4-biphenylamine involves complex chemical reactions. A study on the synthesis of N-methylated polypeptides provides insight into the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-biphenylamine consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Detailed structural analysis can be performed using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

N-Methyl-4-biphenylamine can participate in various chemical reactions. For instance, it can react with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Further studies are needed to fully understand the range of chemical reactions that N-Methyl-4-biphenylamine can undergo.


Physical And Chemical Properties Analysis

N-Methyl-4-biphenylamine has a molecular weight of 183.249 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be obtained from specialized databases .

Scientific Research Applications

Pharmacological Applications

Research on related compounds such as MDMA (3,4-Methylenedioxymethamphetamine) and other phenethylamines has highlighted their potential in therapeutic settings, particularly in psychotherapy for treating conditions like posttraumatic stress disorder (PTSD) and anxiety disorders. Studies have shown that MDMA, under controlled conditions, can act as a potent psychotherapeutic tool, facilitating significant reductions in PTSD symptoms when combined with psychotherapy (Mithoefer et al., 2011). This suggests that compounds with similar pharmacological profiles, including N-Methyl-4-biphenylamine if applicable, could be researched for similar applications.

Material Science Applications

Compounds related to N-Methyl-4-biphenylamine have been explored in the development of novel materials, such as polymers with specific electrical and optical properties. For instance, research into aromatic poly(amine-imide)s bearing pendent triphenylamine groups has revealed materials with promising thermal, photophysical, electrochemical, and electrochromic characteristics (Shu-Hua Cheng et al., 2005). These materials show potential for use in electronic and optoelectronic devices, suggesting a possible area of application for N-Methyl-4-biphenylamine in material science research.

Safety And Hazards

N-Methyl-4-biphenylamine, like many chemical compounds, should be handled with care. Safety data sheets provide information about potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on N-Methyl-4-biphenylamine could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications . Analyzing relevant papers will provide more insights into these areas .

properties

IUPAC Name

N-methyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYJYDILAMMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187328
Record name 4-Biphenylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-biphenylamine

CAS RN

3365-81-9
Record name 4-Biphenylamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LAH (96 mg, 2.5 mmol) was added portionwise to a cold (at 0° C.) solution of N-biphenyl-4-yl-formamide (100 mg, 0.5 mmol) in THF (2 mL) and the stirring was continued at the same temperature for 30 minutes. After completion of the reaction, the reaction mixture was quenched with 3% aq NaOH solution, the precipitate obtained was filtered, the filtrate was collected was concentrated under reduced pressure to get a residue. The residue was diluted with ethyl acetate, the organic layer was washed with brine solution and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to afford 85 mg (91.39% Yield) of biphenyl-4-yl-methyl-amine.
Name
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-biphenylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-biphenylamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-biphenylamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-biphenylamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-biphenylamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-4-biphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.